
3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The methyl group is one of the most common structural units in organic chemistry. It consists of one carbon atom bonded to three hydrogen atoms, represented by the chemical formula CH₃. This group is a fundamental part of many organic compounds and plays a crucial role in various chemical reactions and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl groups can be introduced into organic molecules through several synthetic routes. One common method is the alkylation of nucleophiles using methyl halides, such as methyl iodide or methyl bromide. This reaction typically occurs under basic conditions, where the nucleophile attacks the carbon atom of the methyl halide, displacing the halide ion .
Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with electrophiles to introduce the methyl group. This reaction is typically carried out in an anhydrous ether solvent .
Industrial Production Methods
Industrially, methyl groups are often introduced through processes such as the methanol-to-olefins (MTO) process, where methanol is converted to ethylene and propylene, which can then be further processed to introduce methyl groups into various compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl groups undergo various types of chemical reactions, including:
Oxidation: Methyl groups can be oxidized to form hydroxymethyl (CH₂OH), formyl (CHO), and carboxyl (COOH) groups.
Reduction: Methyl groups can be reduced to form methane (CH₄) under specific conditions.
Substitution: Methyl groups can participate in nucleophilic substitution reactions, where the methyl group is replaced by another substituent.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Methyl halides (e.g., methyl iodide) are commonly used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxymethyl, formyl, and carboxyl groups.
Reduction: Methane.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl groups have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl groups exert their effects depends on the specific context. In biological systems, methylation of DNA can regulate gene expression by altering the accessibility of the DNA to transcription factors.
Comparación Con Compuestos Similares
Methyl groups can be compared to other alkyl groups, such as ethyl (C₂H₅) and propyl (C₃H₇) groups. While all these groups are alkyl groups, the methyl group is unique due to its small size and high reactivity. This makes it particularly useful in various chemical reactions and biological processes .
Similar Compounds
Ethyl Group (C₂H₅): Larger than the methyl group and less reactive.
Propyl Group (C₃H₇): Even larger and less reactive than the ethyl group.
Butyl Group (C₄H₉): Larger and less reactive, often used in different contexts compared to the methyl group.
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901327 |
Source


|
| Record name | 3,4,5‐Trihydroxy‐6‐methoxyoxane‐2‐carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)
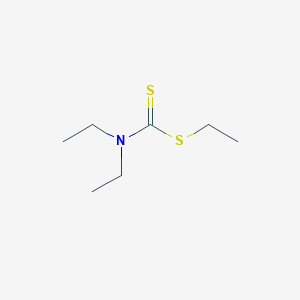
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
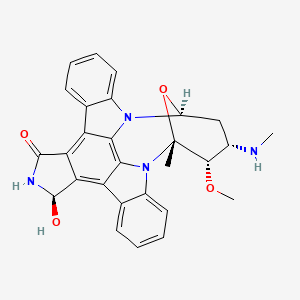
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)

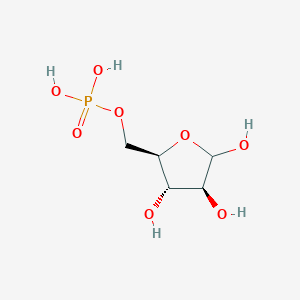

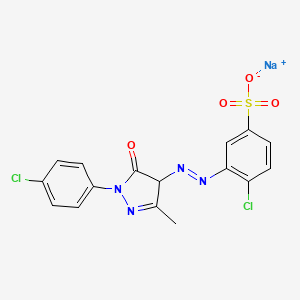

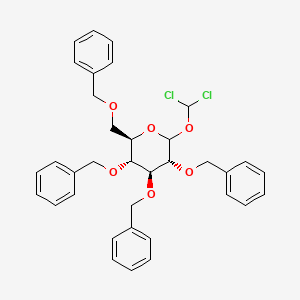
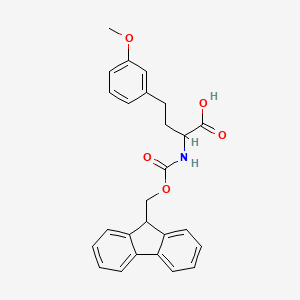

![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
